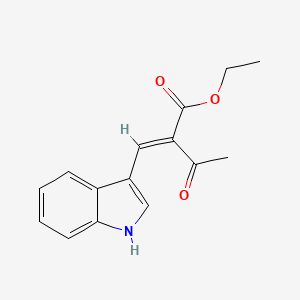![molecular formula C17H18N2O3 B5720023 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)
2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide, also known as MPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a hydrazide derivative of 2-methyl-N-(2-methylphenoxy) benzamide and has a molecular formula of C16H17N3O3.
Wirkmechanismus
The mechanism of action of 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition leads to a decrease in the production of inflammatory mediators, tumor growth, and microbial growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-microbial activity against various bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide in lab experiments is its versatility. This compound has been shown to have a wide range of applications, making it a useful tool for researchers in various fields. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide. One potential direction is the development of new drugs and therapeutic agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its use in clinical trials.
Synthesemethoden
The synthesis of 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide involves the reaction of 2-methylphenoxyacetic acid with hydrazine hydrate followed by acetylation with acetic anhydride. The final product is obtained by reacting the intermediate compound with 2-methylbenzoyl chloride. The overall synthesis process is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in the development of new drugs and therapeutic agents. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for the development of new drugs to treat various diseases.
Eigenschaften
IUPAC Name |
2-methyl-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-3-5-9-14(12)17(21)19-18-16(20)11-22-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUCCOQOZWSOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)


![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5719988.png)


![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)


![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
